molecular formula C4H3FN2O B2509339 6-Fluoro-1h-pyrazin-2-one CAS No. 1206523-78-5

6-Fluoro-1h-pyrazin-2-one

Cat. No.: B2509339
CAS No.: 1206523-78-5
M. Wt: 114.079
InChI Key: JOLSVMPQTLFBOR-UHFFFAOYSA-N
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Description

6-Fluoro-1h-pyrazin-2-one is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . These reagents provide a mild and effective source of electrophilic fluorine, facilitating the fluorination process under controlled conditions.

Industrial Production Methods: Industrial production of 6-Fluoro-1h-pyrazin-2-one may involve large-scale electrophilic fluorination processes. The use of stable and commercially available fluorinating agents like NFSI ensures the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1h-pyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazinone derivatives, while substitution reactions can produce various substituted pyrazinones .

Scientific Research Applications

6-Fluoro-1h-pyrazin-2-one has a wide range of applications in scientific research:

Properties

IUPAC Name

6-fluoro-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLSVMPQTLFBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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